1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpyrrolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2)11(15)9-14(12(13)16)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLEVUCOKAPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CN(C1=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 3,3 Dimethylpyrrolidine 2,4 Dione
De Novo Synthesis Approaches to the 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione Scaffold
The construction of the this compound framework requires a strategic combination of reactions to form the heterocyclic ring and introduce the desired substituents at the N1 and C3 positions. The synthesis can be approached through convergent or linear sequences, where the timing of cyclization, dimethylation, and N-benzylation is a key consideration.
Cyclization Reactions in Pyrrolidine-2,4-dione (B1332186) Formation
The formation of the five-membered pyrrolidine-2,4-dione ring is a critical step in the synthesis. A prominent and effective method for this type of intramolecular cyclization is the Dieckmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed intramolecular condensation of a diester to yield a β-keto ester. wikipedia.orgmasterorganicchemistry.com
For the synthesis of the target scaffold, a plausible precursor would be an N-benzyl substituted amino diester, specifically an ester of N-benzyl-2-(alkoxycarbonyl)-2-methylpropanamido)acetic acid. Treatment of this diester with a strong base, such as sodium ethoxide or potassium tert-butoxide, would initiate deprotonation at the carbon alpha to one of the ester groups. The resulting enolate would then attack the second ester carbonyl group intramolecularly, leading to the formation of the five-membered ring. Subsequent workup would yield the β-dicarbonyl system of the pyrrolidine-2,4-dione ring. The Dieckmann condensation is particularly well-suited for forming stable 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.com
Dimethylation Strategies for 3,3-Substitution
Introducing the gem-dimethyl group at the C3 position is a crucial structural requirement. Post-cyclization alkylation of an unsubstituted pyrrolidine-2,4-dione at the C3 position can be challenging due to competing reactions and the potential for over-alkylation. Therefore, a more controlled and common strategy involves utilizing a starting material that already contains the gem-dimethyl moiety prior to the cyclization step.
A logical starting point for such a strategy would be 2,2-dimethylmalonic acid or its diester derivatives. This precursor ensures the presence of the required C3-dimethyl substitution from the outset. For instance, one of the carboxyl groups of 2,2-dimethylmalonic acid could be converted into an amide with benzylamine (B48309), and the other could be transformed into an ester. Subsequent chain extension and functional group manipulation would lead to an acyclic precursor ready for a Dieckmann-type cyclization, as described in the previous section, directly yielding the 3,3-dimethylpyrrolidine-2,4-dione (B1659410) scaffold.
N-Benzylation Methods for Pyrrolidinedione Derivatives
The introduction of the benzyl (B1604629) group at the nitrogen atom can be accomplished at various stages of the synthesis. One approach is to start with benzylamine itself, incorporating the N-benzyl group into the acyclic precursor before the cyclization reaction. This is often the preferred route as it avoids potential complications of N-alkylation on a more complex heterocyclic system.
Alternatively, if the 3,3-dimethylpyrrolidine-2,4-dione scaffold is synthesized first, it can be N-benzylated in a subsequent step. This reaction typically involves the deprotonation of the nitrogen atom using a suitable base, followed by nucleophilic substitution with a benzyl halide. Common conditions for such N-alkylation reactions include the use of benzyl bromide or benzyl chloride as the alkylating agent and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). mnstate.eduscispace.comscispace.com The acidic nature of the N-H proton in the dione (B5365651) system facilitates its removal, allowing for efficient alkylation to furnish the final this compound product.
Functional Group Interconversions on the Pyrrolidine-2,4-dione Ring
The dione system of the this compound ring possesses two carbonyl groups at the C2 and C4 positions, which are key sites for further chemical transformations. These carbonyls can undergo various reactions, most notably reduction, which can be controlled to achieve specific stereochemical outcomes.
Reduction Chemistry of Carbonyl Moieties within the Dione System
The reduction of the carbonyl groups in the pyrrolidine-2,4-dione system can lead to the formation of hydroxy-pyrrolidinones or diols, depending on the reducing agent and reaction conditions. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of ketones. youtube.comresearchgate.net In the context of the dione system, the reactivity of the C2 (amide) and C4 (ketone) carbonyls can differ. The C4 ketone is generally more susceptible to reduction by standard hydride reagents than the C2 amide carbonyl. This chemoselectivity allows for the selective transformation of the C4 carbonyl to a hydroxyl group, yielding a 4-hydroxy-pyrrolidin-2-one derivative.
The reduction of the prochiral C4 carbonyl group can lead to the formation of a new stereocenter. Controlling the stereochemistry of this reduction is of significant interest. Research conducted on a closely related substrate, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione (B11756731), provides detailed insights into the stereoselective reduction of this system. researchgate.net
In a study by Jumali et al., the reduction of this substrate was investigated using sodium borohydride (NaBH₄) in combination with various metal chlorides as additives. researchgate.net The presence of these metal salts was found to significantly influence the stereochemical outcome of the reduction of the C4 carbonyl. The results of these reductions, performed in methanol (B129727) at -78 °C, are summarized in the table below.
| Entry | Reducing System | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | NaBH₄ | 4-hydroxy-pyrrolidin-2-one | 34 | 50:50 |
| 2 | NaBH₄/CaCl₂ | 4-hydroxy-pyrrolidin-2-one | 57 | 50:50 |
| 3 | NaBH₄/MnCl₂ | 4-hydroxy-pyrrolidin-2-one | 66 | 50:50 |
| 4 | NaBH₄/MgCl₂ | 4-hydroxy-pyrrolidin-2-one | 68 | Single Diastereomer |
| 5 | NaBH₄/ZnCl₂ | 4-hydroxy-pyrrolidin-2-one | 80 | Single Diastereomer |
The study found that reduction with NaBH₄ alone or in the presence of CaCl₂ or MnCl₂ resulted in a non-stereoselective reaction, yielding a 1:1 mixture of diastereomers. researchgate.net In contrast, when MgCl₂ or ZnCl₂ were used as additives, the reaction proceeded with high stereoselectivity, affording only a single diastereomer in good to excellent yields. researchgate.net
This high stereoselectivity is attributed to a chelation-controlled mechanism. researchgate.netnih.gov The Lewis acidic metal cations (Mg²⁺ or Zn²⁺) are believed to coordinate with both the C2 and C4 carbonyl oxygen atoms, forming a rigid five-membered chelate ring. This complexation holds the pyrrolidinedione ring in a fixed conformation, sterically hindering one face of the C4 carbonyl. Consequently, the hydride nucleophile from the borohydride reagent is directed to attack from the less hindered face, resulting in the formation of a single diastereomeric alcohol product. The superior stereochemical control imparted by the MgCl₂ and ZnCl₂ systems highlights the critical role of chelation in directing the outcome of reductions in such dione systems. researchgate.net
Influence of Metal Salts on Reduction Stereochemistry
The stereochemical outcome of the reduction of pyrrolidine-2,4-dione derivatives can be significantly influenced by the presence of metal salts. While direct studies on the reduction of the carbonyl groups of this compound are not extensively detailed in the available literature, research on the closely related compound, 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione, offers valuable insights into the role of metal salts in directing the stereochemistry of reduction. iium.edu.myresearchgate.net
In the reduction of the exo-alkene at the C-5 position of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride (NaBH₄), the addition of various metal chlorides was found to enhance both the yield and the stereoselectivity of the reaction. researchgate.net The reduction of the α,β-unsaturated ketone system can, in principle, yield a mixture of diastereomers. However, the use of NaBH₄ in conjunction with metal salts such as magnesium chloride (MgCl₂) and zinc chloride (ZnCl₂) led to a highly stereoselective transformation, affording a single diastereomer. researchgate.net
The observed stereoselectivity is attributed to the chelating effect of the metal cation. researchgate.net The metal ion is believed to coordinate with the carbonyl oxygen atoms of the dione ring, creating a more rigid conformation of the molecule. This chelation controls the direction of hydride attack from the reducing agent, leading to the preferential formation of one diastereomer. The size and Lewis acidity of the metal cation are crucial factors in the effectiveness of this stereochemical control. researchgate.net
The results of the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione with NaBH₄ and various metal chlorides are summarized in the table below.
| Entry | Metal Chloride | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
| 1 | None | Methanol | 0 | 70 | Mixture |
| 2 | LiCl | Methanol | 0 | 85 | Single Diastereomer |
| 3 | CaCl₂ | Methanol | 0 | 88 | Single Diastereomer |
| 4 | MgCl₂ | Methanol | 0 | 90 | Single Diastereomer |
| 5 | ZnCl₂ | Methanol | 0 | 92 | Single Diastereomer |
Data synthesized from the findings reported by Jumali, N. S., et al. (2017). iium.edu.myresearchgate.net
Alkylation and Acylation Reactions
The pyrrolidine-2,4-dione ring system possesses acidic protons at the C-3 and C-5 positions, making it amenable to alkylation and acylation reactions via enolate intermediates. However, in the case of this compound, the C-3 position is fully substituted with two methyl groups, precluding any reactions at this site. Consequently, any alkylation or acylation reactions would be expected to occur at the C-5 position.
While specific examples of alkylation and acylation of this compound are not prominently documented, the general reactivity of related pyrrolidine-2,4-diones suggests that such transformations are feasible. The C-5 methylene (B1212753) protons are flanked by two carbonyl groups, rendering them acidic and susceptible to deprotonation by a suitable base to form a nucleophilic enolate. This enolate can then react with various electrophiles, such as alkyl halides or acyl chlorides, to introduce new substituents at the C-5 position.
In related systems, the acylation of pyrrolidine-2,4-diones at the C-3 position has been well-established as a method for the synthesis of 3-acyltetramic acids. rsc.org These reactions are typically carried out in the presence of a Lewis acid, such as boron trifluoride-diethyl etherate, to promote the acylation by an acid chloride. rsc.org By analogy, it is plausible that C-5 acylation of this compound could be achieved under similar conditions, provided a suitable base is used to generate the C-5 enolate.
Exo-alkene Formation and Subsequent Reactions (e.g., at C-5 position of related diones)
The C-5 position of this compound is an active methylene group, capable of participating in condensation reactions with aldehydes and ketones to form exo-alkenes. A notable example of this reactivity is the reaction with formaldehyde (B43269) to introduce a methylene group at the C-5 position, yielding 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione. iium.edu.my This type of reaction is a variation of the Knoevenagel condensation, which involves the reaction of an active hydrogen compound with a carbonyl group. wikipedia.org
The resulting exo-alkene in the 5-methylenepyrrolidine-2,4-dione derivative is an α,β-unsaturated ketone, which is a versatile intermediate for further chemical transformations. One such subsequent reaction is the stereoselective reduction of the carbon-carbon double bond, as discussed in section 2.2.1.2. iium.edu.myresearchgate.net The electron-withdrawing nature of the adjacent carbonyl groups activates the β-carbon of the exo-alkene, making it susceptible to nucleophilic attack by hydride reagents. researchgate.net
The reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione with sodium borohydride has been shown to proceed chemoselectively at the β-carbon of the exo-alkene rather than at the carbonyl carbons. researchgate.net This selectivity is attributed to the increased electrophilicity of the β-carbon due to resonance delocalization of electrons with the carbonyl group. researchgate.net
Multi-component Reaction Strategies for Pyrrolidine-2,4-dione Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis for the efficient construction of complex molecular architectures in a single step. tandfonline.comnih.gov While a specific multi-component reaction for the direct synthesis of this compound is not explicitly described, various MCR strategies have been developed for the synthesis of the broader class of pyrrolidine (B122466) and pyrrolidine-2,4-dione derivatives. tandfonline.comscispace.com
Many MCRs for the synthesis of substituted pyrrolidines involve 1,3-dipolar cycloaddition reactions of azomethine ylides with various dipolarophiles. tandfonline.com These reactions can generate highly functionalized pyrrolidine rings with good control over stereochemistry.
Another approach involves the condensation of amines, aldehydes, and β-dicarbonyl compounds. For instance, a three-component reaction of anilines, formaldehyde, and cyclic β-diketones has been reported for the synthesis of 3-spirosubstituted 1,2,3,4-tetrahydroquinolines, showcasing a strategy that could potentially be adapted for the synthesis of spiro-pyrrolidinone systems.
Molecular Structure and Conformational Analysis of 1 Benzyl 3,3 Dimethylpyrrolidine 2,4 Dione and Analogues
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial structural confirmation and analysis of novel compounds in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione, ¹H and ¹³C NMR spectra would provide definitive information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the protons of the pyrrolidine (B122466) ring, and the methyl protons. The chemical shifts (δ) and coupling constants (J) would confirm the connectivity of the molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state. Characteristic signals for the carbonyl carbons of the dione (B5365651) functionality, the carbons of the aromatic ring, the benzylic methylene carbon, the quaternary carbon bearing the dimethyl groups, and the methyl carbons would be observed. huji.ac.il
2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure. ugm.ac.id
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl CH₂ | 4.5 - 5.0 | 45 - 50 |
| Aromatic CH | 7.2 - 7.5 | 127 - 135 |
| Pyrrolidine CH₂ | 3.0 - 3.5 | 40 - 50 |
| Quaternary C | - | 50 - 60 |
| Methyl CH₃ | 1.2 - 1.5 | 20 - 30 |
| Carbonyl C=O | - | 170 - 180 (amide), 200-210 (ketone) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Carbonyl and Amide Linkage Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most prominent absorption bands would be those corresponding to the carbonyl (C=O) stretching vibrations. The presence of two carbonyl groups, one being part of an amide (lactam) and the other a ketone, would likely result in two distinct, strong absorption bands in the region of 1650-1750 cm⁻¹. The exact positions of these bands are sensitive to the ring strain and electronic environment. Furthermore, the stretching vibration of the C-N bond of the amide linkage would also be observable.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is crucial for confirming the empirical and molecular formula of this compound, which is C₁₃H₁₅NO₂. The experimentally determined percentages of C, H, and N should be in close agreement with the calculated theoretical values.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular conformation.
Pyrrolidine Ring Conformation and Planarity
X-ray crystallography would precisely define the conformation of the five-membered pyrrolidine ring. Due to the presence of a saturated carbon atom (C3), the ring is unlikely to be perfectly planar. It would likely adopt a twisted or an envelope conformation to minimize steric strain. The degree of planarity and the specific puckering parameters of the ring would be determined from the crystallographic data. The orientation of the benzyl group relative to the pyrrolidine ring would also be accurately established.
Interactive Data Table: Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 105 |
| Z | 4 |
| Pyrrolidine Ring Conformation | Envelope |
Note: This is a hypothetical data table for illustrative purposes, as specific experimental data for this compound is not publicly available.
Influence of Substituents on Molecular Geometry (e.g., N-benzyl group)
Detailed crystallographic studies of analogous compounds provide valuable insights into the influence of the N-benzyl substituent. For instance, in the analogue (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the pyrrolidine-2,3-dione (B1313883) ring is nearly planar. scichemj.orgscispace.com However, the two phenyl rings (the N-benzyl and the benzylidene groups) are severely twisted with respect to each other. scichemj.org
A critical parameter for understanding the spatial arrangement of the N-benzyl group is the dihedral angle between the plane of the phenyl ring and the plane of the pyrrolidine ring. In the case of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, the pyrrolidine ring is severely twisted from the N-benzyl phenyl ring, with a dihedral angle of 72.750 (5)°. scichemj.org This significant twist minimizes steric hindrance between the two moieties.
Similarly, in another analogue, 1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate, the benzene ring is positioned nearly perpendicular to the heterocyclic ring, forming a dihedral angle of 76.57 (14)°. nih.gov This perpendicular orientation is a common feature in such structures, driven by the steric demands of the bulky benzyl group. The pyrrolidine-2,5-dione ring in this molecule adopts a twisted conformation. nih.gov
In a more complex analogue, (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde, the dihedral angle between the pyrrolidine ring (A) and the N-benzyl ring (B) is 70.35 (9)°. nih.gov This value is consistent with the trend of a significantly twisted conformation.
These findings from related structures strongly suggest that the N-benzyl group in this compound would also enforce a non-planar conformation, with the phenyl ring oriented at a significant angle to the pyrrolidine-2,4-dione (B1332186) core. This orientation is a direct consequence of the steric repulsion between the ortho-hydrogens of the phenyl ring and the substituents on the pyrrolidine ring. The presence of the gem-dimethyl group at the C3 position in this compound would likely further contribute to this steric strain, reinforcing a twisted geometry.
The following table summarizes the dihedral angles observed in analogous compounds, illustrating the consistent influence of the N-benzyl group on the molecular geometry.
| Compound | Dihedral Angle between Pyrrolidine Ring and N-Benzyl Ring (°) |
| (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione | 72.750 (5) scichemj.org |
| 1-Benzyl-2,5-dioxopyrrolidine-3,4-diyl diacetate | 76.57 (14) nih.gov |
| (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde | 70.35 (9) nih.gov |
Theoretical and Computational Investigations of 1 Benzyl 3,3 Dimethylpyrrolidine 2,4 Dione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of a molecule. researchgate.netresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
The electronic structure of 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione can be characterized by analyzing its molecular orbitals, which describe the probability of finding an electron in a particular region of the molecule. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.
Analysis would likely show the HOMO density distributed across the benzyl (B1604629) ring and the nitrogen atom of the pyrrolidine (B122466) ring, while the LUMO density would be concentrated around the electron-deficient dicarbonyl system of the pyrrolidine-2,4-dione (B1332186) core. researchgate.netresearchgate.net The distribution of these orbitals provides a map of the molecule's electronic landscape.
Table 1: Illustrative Electronic Properties of this compound (Hypothetical DFT Calculation Results)
| Property | Hypothetical Value | Significance |
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | 3.2 D | A measure of the overall polarity of the molecule, arising from its non-symmetrical charge distribution. |
Note: Data are hypothetical and for illustrative purposes only.
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting reactivity. wikipedia.org It posits that chemical reactions are primarily governed by the interaction between the HOMO of one molecule and the LUMO of another. youtube.com The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For this compound, the HOMO-LUMO gap would suggest its relative stability. A large gap, such as the illustrative 4.7 eV, would indicate a kinetically stable molecule. The locations of the HOMO and LUMO further predict sites of reaction. Nucleophilic attack would be predicted to occur at the atoms where the LUMO is localized (the carbonyl carbons), while electrophilic attack would target regions of high HOMO density (the benzyl ring). wikipedia.org
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. rsc.orgnih.gov These simulations are invaluable for exploring the conformational landscape of flexible molecules and their interactions with other entities, such as biological macromolecules.
The this compound molecule possesses significant conformational flexibility. Key degrees of freedom include the rotation of the benzyl group relative to the pyrrolidine ring and potential puckering of the five-membered ring itself. MD simulations can explore the potential energy surface to identify low-energy, stable conformations and the energy barriers between them. scielo.brrcsi.com
A primary application of computational chemistry in drug discovery is predicting how a molecule might interact with a biological target, such as a protein or enzyme. nih.gov This is often achieved through molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, followed by MD simulations to assess the stability of the resulting complex. monash.eduresearchgate.net
For a molecule like this compound, researchers could model its interaction with various enzymes where pyrrolidinedione scaffolds have shown activity. researchgate.net The simulations would reveal potential binding modes and identify key intermolecular interactions, such as hydrogen bonds between the carbonyl oxygens and receptor amino acids, or hydrophobic interactions involving the benzyl and dimethyl groups. researchgate.net MD simulations of the ligand-protein complex can confirm the stability of these interactions over time, providing a dynamic validation of the docking results. nih.govresearchgate.net
In Silico Property Predictions
In silico methods allow for the rapid calculation of various physicochemical and pharmacokinetic properties before a compound is ever synthesized. These predictions are crucial for assessing a molecule's potential as a therapeutic agent. While specific data for this compound is not available from databases like PubChem, its properties can be estimated based on its structure.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C13H15NO2 | Defines the elemental composition of the molecule. |
| Molecular Weight | 217.26 g/mol | Influences absorption and distribution properties. |
| XLogP3 (Lipophilicity) | ~1.9 | Predicts how the compound will partition between fatty (lipid) and aqueous environments. |
| Hydrogen Bond Donors | 0 | The number of N-H or O-H bonds; influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 2 | The number of N or O atoms; influences solubility and receptor binding. |
| Rotatable Bonds | 2 | A measure of molecular flexibility. |
| Topological Polar Surface Area (TPSA) | 37.4 Ų | Predicts membrane permeability and oral bioavailability. |
Note: Values are calculated or estimated based on chemical structure and data from analogous compounds. nih.gov
Topological Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a key descriptor in medicinal chemistry and drug design, representing the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. It is a critical parameter for predicting the transport properties of molecules, such as their ability to permeate cell membranes. A high TPSA is generally associated with lower membrane permeability.
For this compound, the calculated TPSA value is 37.42 Ų . This value is derived from the contributions of the two oxygen atoms and the single nitrogen atom within the pyrrolidine-2,4-dione ring. This relatively moderate TPSA value suggests that the molecule may possess reasonable membrane permeability characteristics.
| Compound Name | Calculated TPSA (Ų) |
|---|---|
| This compound | 37.42 |
LogP and Related Parameters for Theoretical Molecular Behavior
The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is defined as the logarithm of the ratio of the concentrations of a solute in a two-phase system of n-octanol and water. LogP is a fundamental parameter in pharmacology, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Due to the complexity of accurately predicting LogP, various computational models exist, each employing different algorithms. For this compound, several calculated LogP values have been determined, providing a comprehensive theoretical assessment of its lipophilicity. The consensus LogP, which is an average of the values from different predictive models, is 1.70 . This positive value indicates a greater affinity for the lipid phase over the aqueous phase, classifying it as a lipophilic compound.
The individual calculated LogP values from different models are detailed in the table below, showcasing the range of predictions and highlighting the importance of considering multiple computational approaches.
| Parameter | Calculated Value |
|---|---|
| iLOGP | 1.63 |
| XLOGP3 | 1.55 |
| WLOGP | 1.81 |
| MLOGP | 1.48 |
| SILICOS-IT LogP | 2.03 |
| Consensus LogP | 1.70 |
These theoretical investigations into the TPSA and LogP of this compound provide a foundational understanding of its molecular properties, suggesting it is a lipophilic molecule with a moderate polar surface area.
Derivatization and Scaffold Modification Strategies for Research Purposes
Design Principles for N-Benzyl-3,3-dimethylpyrrolidine-2,4-dione Analogs
The design of analogs based on the 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione scaffold is guided by principles aimed at systematically modulating the compound's physicochemical and pharmacokinetic properties. These principles involve the rational design of substituents to probe and optimize molecular interactions with biological targets and the application of established theoretical frameworks to understand the relationship between structure and activity.
Rational Design of Side Chains for Modulated Molecular Interactions
The rational design of analogs focuses on three primary regions of the molecule: the N-benzyl group, the gem-dimethyl group at the C3 position, and the methylene (B1212753) group at the C5 position. Each site offers opportunities for modification to alter steric bulk, electronic properties, and hydrogen bonding potential.
N-Benzyl Moiety: The benzyl (B1604629) group serves as a key point for interaction, often fitting into hydrophobic pockets of target proteins. Modifications can include:
Aromatic Substitution: Introducing electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -F, -CF₃) groups at the ortho, meta, or para positions of the phenyl ring can modulate electronic distribution (lipophilicity and hydrogen bonding potential) and steric profile. This can fine-tune binding affinity and selectivity.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, naphthyl) can explore different binding orientations and introduce new interaction points, such as hydrogen bond acceptors or donors.
Alkyl Chain Homologation: Varying the linker between the nitrogen and the phenyl ring (e.g., phenethyl) can alter the spatial positioning of the aromatic group.
C3 Gem-Dimethyl Group: While the gem-dimethyl group provides conformational rigidity and metabolic stability by blocking oxidation at the C3 position, its modification can be a strategy to alter the scaffold's shape. Replacing one or both methyl groups with other alkyl chains (e.g., ethyl, cyclopropyl) can systematically probe the steric tolerance of a target's binding site.
C5 Methylene Group: The C5 position is adjacent to a carbonyl group, making its protons acidic and amenable to functionalization. Introducing substituents at this position can project vectors into new regions of a binding pocket, potentially forming new hydrogen bonds, ionic, or hydrophobic interactions.
Structure-Activity Relationship (SAR) Theoretical Frameworks for Pyrrolidinedione Scaffolds
While specific SAR studies on this compound are not extensively documented, the theoretical frameworks applied to analogous scaffolds like pyrrolidine-2,5-diones (succinimides) and other dione-containing heterocycles are highly relevant. rsc.orgnih.gov SAR exploration for this scaffold would systematically investigate how structural modifications influence a specific biological activity.
A typical SAR campaign would involve the synthesis of a library of analogs based on the design principles outlined above. The resulting data would be analyzed to build a model of the pharmacophore.
| Modification Site | Example Substituents | Potential Impact on Activity |
| N-Benzyl Ring (Para-position) | -H, -F, -Cl, -CH₃, -OCH₃, -CF₃ | Modulates lipophilicity and electronic interactions. |
| N-Aryl Group | Phenyl, Pyridyl, Thienyl | Alters hydrogen bonding capacity and steric fit. |
| C3-Alkyl Groups | Dimethyl, Cyclopropyl, Diethyl | Probes steric limitations of the binding pocket. |
| C5-Position | -H, -Alkyl, -Aryl, -CH₂OH | Introduces new interaction vectors and functional groups. |
The analysis of these relationships helps in identifying key structural features required for biological activity and guides the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Synthetic Routes to Diverse Derivatives
The generation of a diverse library of this compound analogs relies on versatile and efficient synthetic strategies that allow for modifications at various positions of the scaffold.
Modifications at the N-Benzyl Moiety
The N-benzyl group can be modified either by starting with a different substituted benzylamine (B48309) in the initial synthesis or by post-synthetic modification of the parent compound.
Debenzylation and Re-N-alkylation/arylation: A common strategy involves the removal of the benzyl group, followed by the introduction of a new substituent. Catalytic hydrogenation (e.g., H₂, Pd/C) is a standard method for N-debenzylation. The resulting free secondary amine of 3,3-dimethylpyrrolidine-2,4-dione (B1659410) can then be reacted with a variety of electrophiles (e.g., alkyl halides, aryl halides, acyl chlorides) to introduce new N-substituents.
Functionalization of the Benzyl Ring: Direct functionalization of the existing benzyl ring offers an alternative route. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed, although the conditions must be carefully chosen to avoid side reactions with the pyrrolidinedione core. Subsequent reactions, like reduction of a nitro group to an amine or palladium-catalyzed cross-coupling reactions on a halogenated ring, can introduce further diversity.
| Reaction Type | Reagents | Outcome |
| N-Debenzylation | H₂, Pd/C; Ammonium formate, Pd/C | Removal of the N-benzyl group. |
| N-Alkylation | R-X, Base (e.g., K₂CO₃) | Introduction of a new N-alkyl group. |
| N-Arylation | Ar-X, Pd catalyst, Ligand, Base | Introduction of a new N-aryl group. |
| Ring Nitration | HNO₃, H₂SO₄ | Introduction of a -NO₂ group on the phenyl ring. |
| Ring Halogenation | NBS, Br₂ or NCS, Cl₂ | Introduction of a halogen on the phenyl ring. |
Substitution on the Pyrrolidine (B122466) Ring System
Functionalization of the pyrrolidine ring itself is a key strategy for exploring the chemical space around the core scaffold. The presence of the gem-dimethyl group at C3 blocks reactivity at this position. Therefore, the most accessible position for substitution is the C5 methylene group.
C5-Alkylation/Arylation: The protons on the C5 carbon are acidic due to their position between a carbonyl group and the nitrogen atom. Treatment with a suitable base (e.g., lithium diisopropylamide, LDA) can generate an enolate, which can then act as a nucleophile. Reaction of this enolate with alkyl or benzyl halides would lead to C5-substituted derivatives. The stereochemical outcome of such reactions would be a critical aspect to control.
C5-Aldol and Related Condensations: The C5-enolate can also react with aldehydes and ketones in an aldol-type condensation to introduce hydroxylated side chains. Further reactions, such as dehydration, could yield C5-alkylidene derivatives.
It is important to note that the reactivity at C5 can be influenced by the nature of the N1-substituent.
Incorporation into Spirocyclic Systems
Spirocyclic systems, where two rings share a single atom, are of great interest in drug discovery as they introduce three-dimensional complexity and novel structural motifs. The this compound scaffold can be incorporated into spirocyclic systems, most commonly through reactions involving the C5 position.
One established method for constructing spiro-pyrrolidines is the 1,3-dipolar cycloaddition reaction. wikipedia.orgresearchgate.net A potential strategy would involve generating an azomethine ylide from the parent scaffold, which could then react with a dipolarophile. For instance, condensation of the C5-methylene with an aldehyde could form an exocyclic double bond, which could then participate as a dipolarophile in a cycloaddition reaction.
Alternatively, a multi-component reaction could be designed. For example, a reaction between an appropriate dipolarophile, an amino acid, and a ketone or aldehyde can lead to the formation of spiro-pyrrolidine systems. nih.gov Adapting such a strategy could involve using a precursor to the this compound core in a one-pot reaction to construct a spirocyclic analog.
Mechanistic Investigations of Molecular Interactions in Vitro and Biochemical Focus
Exploration of Binding Affinity and Specificity with Biological Targets
The biological activity of pyrrolidine (B122466) derivatives is deeply influenced by the stereochemistry and the spatial orientation of substituents on the pyrrolidine ring, which dictates the binding mode to enantioselective proteins. nih.gov
Research into the pyrrolidinedione scaffold has revealed its potential as a source of novel enzyme inhibitors. For instance, derivatives with a pyrrolidine-2,3-dione (B1313883) core have been identified as inhibitors of Pseudomonas aeruginosa penicillin-binding protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis. nih.gov A screening of a focused library identified these compounds as a promising scaffold for developing new antibacterial agents. nih.gov
Furthermore, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. ebi.ac.uk In vitro assays demonstrated that these compounds can inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. ebi.ac.uk Notably, certain derivatives exhibited high selectivity for COX-2, with IC50 values in the low micromolar to submicolar range. ebi.ac.uk Compound 13e, a specific derivative from one study, emerged as a potent and selective COX-2 inhibitor with an IC50 value of 0.98 µM and a selectivity index of 31.5. ebi.ac.uk
While the prompt mentions MEK1/2 allosteric inhibition as a potential area of relevance, current research has not strongly linked the pyrrolidine-2,4-dione (B1332186) scaffold to this specific mechanism. The known MEK1/2 inhibitor PD98059, for example, is a benzopyran-4-one, a structurally distinct heterocyclic system. nih.gov
Table 1: In Vitro Enzyme Inhibition by Pyrrolidinedione Derivatives
| Scaffold | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Pyrrolidine-2,3-dione | P. aeruginosa PBP3 | Identified as a potential scaffold for novel inhibitors of this bacterial enzyme. | nih.gov |
| N-substituted pyrrolidine-2,5-dione | Cyclooxygenase-2 (COX-2) | Derivatives showed potent and selective inhibition, with IC50 values as low as 0.98 µM. | ebi.ac.uk |
| N-substituted pyrrolidine-2,5-dione | Cyclooxygenase-1 (COX-1) | Showed inhibitory activity, but generally less potent than against COX-2 for selective compounds. | ebi.ac.uk |
The pyrrolidine scaffold is a key component in molecules designed to interact with various receptors and ion channels.
Sodium and Calcium Channels: A series of novel pyrrolidine derivatives have been synthesized and identified as potent blockers of neuronal Na+ channels. nih.gov One particular compound, 5e, was discovered to be a potent Na+ channel blocker and demonstrated significant neuroprotective activity in an animal model of ischemic stroke. nih.gov Other research has focused on developing 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent activators of the Nav1.1 voltage-gated sodium channel, which may have therapeutic potential in central nervous system diseases like Dravet syndrome. nih.gov
NMDA Receptors: The pyrrolidone (a related scaffold) has been investigated for its interaction with N-methyl-d-aspartic acid (NMDA) receptors. Novel 2-pyrrolidone derivatives have been shown to act as negative allosteric modulators (NAMs) of GluN2B-containing NMDA receptors, targeting the ifenprodil binding site. nih.gov
GABAA Receptors: While benzodiazepines and other modulators are well-known to bind to allosteric sites on the GABA-A receptor, there is a lack of specific evidence in the provided research linking the pyrrolidine-2,4-dione scaffold directly to GABAA receptor binding. nih.govnih.gov The GABA-A receptor complex has distinct binding sites, with the primary GABA binding site located at the interface between α and β subunits, and the benzodiazepine site typically at the α/γ interface. nih.govnih.gov
Table 2: Receptor and Ion Channel Interactions of Pyrrolidine Scaffolds
| Scaffold | Target | Mechanism of Action | Potential Application | Reference |
|---|---|---|---|---|
| Pyrrolidine | Neuronal Na+ Channels | Blocker | Ischemic Stroke | nih.gov |
| 4-phenyl-2-(pyrrolidinyl)nicotinamide | Nav1.1 Sodium Channel | Activator | Dravet Syndrome | nih.gov |
| 2-Pyrrolidone | GluN2B-containing NMDA Receptor | Negative Allosteric Modulator | CNS Disorders | nih.gov |
Biochemical Pathways Modulated by Pyrrolidine-2,4-dione Scaffolds (Focus on molecular mechanisms)
The inhibitory action of pyrrolidine-2,5-dione derivatives on COX-1 and COX-2 enzymes directly implicates this scaffold in the modulation of the arachidonic acid cascade, a critical biochemical pathway in inflammation. ebi.ac.uk By selectively inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. The mechanism of action for some of these compounds has been further investigated through their effects on mediators like histamine, bradykinin, prostaglandin, and leukotriene in in-vivo models. ebi.ac.uk
From a biosynthetic perspective, the formation of pyrrolidine-2,4-dione structures in natural products can occur through pathways catalyzed by polyketide synthase-nonribosomal synthetase hybrid enzymes. The final ring structure can be formed via a direct Dieckmann condensation, which is one of the key cyclorelease reactions in the biosynthesis of these types of compounds. researchgate.net
Applications As Synthetic Precursors and Building Blocks in Chemical Synthesis
Utility of 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione in the Synthesis of Complex Molecules
The inherent reactivity of the this compound core makes it a valuable precursor for constructing intricate molecular frameworks, including those found in bioactive natural products and novel heterocyclic systems.
While direct evidence for the use of this compound in the total synthesis of Zopfiellamide A is not prominently documented in scientific literature, the structural features of this synthetic building block are highly relevant to the core of Zopfiellamide A and related decalin-type tetramic acid derivatives. The synthesis of Zopfiellamide A has been approached using a strategy that involves the construction of a substituted pyrrolidinone ring. uitm.edu.my The general synthetic approach to Zopfiellamide A and its analogues often involves the preparation of a pyrrolidine-2,4-dione (B1332186) template, which is subsequently acylated at the C-3 position. uitm.edu.my
The biosynthetic pathway of similar natural products, such as Zopfiellamides C and D, involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) that assembles the core decalin-tetramic acid structure. mdpi.com In a synthetic context, a molecule like this compound could serve as a key starting material. The benzyl (B1604629) group provides protection for the nitrogen atom, and the gem-dimethyl group at the C-3 position could influence the stereochemical outcome of subsequent reactions.
The general utility of pyrrolidine-2,4-diones as precursors to natural products is well-established. These scaffolds are found in a wide array of bioactive natural products exhibiting antibiotic, antiviral, cytotoxic, and fungicidal properties.
The this compound scaffold is primed for a variety of heterocyclic chemistry transformations. The presence of two carbonyl groups allows for selective reactions, and the methylene (B1212753) group at the C-5 position can be functionalized.
Condensation reactions are a common transformation for pyrrolidine-2,4-diones. For instance, the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with ethyl orthoformate yields a reactive 3-ethoxymethylene intermediate. nih.gov This intermediate can then react with various nucleophiles to introduce diverse substituents at the C-3 position. nih.gov Similarly, this compound could undergo analogous reactions to generate a library of 3-substituted derivatives.
Furthermore, the pyrrolidine-2,4-dione ring can participate in cycloaddition reactions. The synthesis of various pyrrolidine (B122466) derivatives has been achieved through multicomponent reactions involving [3+2] cycloadditions. tandfonline.com These reactions offer a rapid and efficient way to construct complex heterocyclic systems with multiple stereocenters. The specific substitution of this compound could be exploited to control the regioselectivity and stereoselectivity of such transformations.
A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. acs.org This methodology highlights the potential for developing novel transformations starting from substituted pyrrolidinediones.
| Transformation | Reagents/Conditions | Potential Product |
| C-3 Acylation | Acid chlorides, base | 3-Acyl-1-benzyl-3,3-dimethylpyrrolidine-2,4-dione |
| Knoevenagel Condensation | Aldehydes, base | 5-Alkylidene-1-benzyl-3,3-dimethylpyrrolidine-2,4-dione |
| Nucleophilic Addition | Amines, thiols | 4-Amino/Thio-1-benzyl-3,3-dimethyl-2-oxopyrrolidine derivatives |
| Cycloaddition | Dipolarophiles | Fused or spiro-heterocyclic systems |
Chemical Space Exploration and Library Synthesis using the Pyrrolidinedione Core
The exploration of chemical space is crucial for the discovery of new bioactive molecules. The pyrrolidinedione core serves as an excellent scaffold for the generation of diverse chemical libraries due to its synthetic tractability and the ability to introduce multiple points of diversity.
The synthesis of libraries of trisubstituted pyrrolidines has been achieved using a combination of flow chemistry and batch methods, demonstrating the feasibility of rapidly generating a multitude of analogs. worktribe.com A similar approach could be applied to this compound to create a focused library of compounds for biological screening. The benzyl group, the gem-dimethyl group, and the reactive sites on the pyrrolidine ring offer opportunities for structural variation.
Encoded combinatorial chemistry has also been employed to synthesize and screen a library of highly functionalized pyrrolidines. researchgate.net This technique allows for the rapid identification of active compounds from a large collection of molecules. The pyrrolidinedione scaffold is well-suited for this approach, as different building blocks can be readily incorporated at various positions.
Recent studies have reported the synthesis and microbiological evaluation of a library of over 25 monomeric and dimeric pyrrolidine-2,3-dione (B1313883) scaffolds, which have shown promising anti-biofilm properties. nih.gov This highlights the potential of libraries based on the pyrrolidinedione core to address urgent medical needs.
| Library Synthesis Strategy | Key Features | Potential Application |
| Parallel Synthesis | Introduction of diverse substituents at C-3 and C-5 | Screening for enzyme inhibitors |
| Split-and-Pool Synthesis | Generation of a large number of compounds | High-throughput screening for various biological targets |
| Diversity-Oriented Synthesis | Creation of structurally complex and diverse molecules | Exploration of novel biological activities |
Future Research Directions and Emerging Paradigms for 1 Benzyl 3,3 Dimethylpyrrolidine 2,4 Dione Studies
Advanced Synthetic Methodologies for Enantioselective Synthesis
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the enantioselective synthesis of substituted pyrrolidines is a critical area of research researchgate.net. While various methods exist for the synthesis of succinimide derivatives, future efforts will likely focus on advanced catalytic systems to achieve high enantiopurity for 1-Benzyl-3,3-dimethylpyrrolidine-2,4-dione analogs that are chiral.
Key future directions include:
Organocatalysis: The use of small, chiral organic molecules as catalysts offers a green and efficient alternative to metal-based catalysts for enantioselective conjugate additions to maleimides, a common precursor for succinimides researchgate.net. Research will likely explore novel chiral amines or Brønsted acids to control the stereochemistry at the C5 position or other potential stereocenters introduced into the pyrrolidinedione ring.
Transition Metal Catalysis: The development of novel chiral ligands for transition metals like palladium, rhodium, or copper could enable highly enantioselective cyclization or substitution reactions to form the pyrrolidinedione core. For instance, manganese pincer complexes have shown promise in the dehydrogenative coupling of diols and amines to form cyclic imides, an approach that is both atom-economical and environmentally friendly organic-chemistry.org.
Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, presents a powerful tool for achieving near-perfect enantioselectivity under mild reaction conditions. Future work may involve screening for or engineering enzymes that can catalyze the key bond-forming steps in the synthesis of chiral this compound derivatives.
Integration with Automated Synthesis and High-Throughput Experimentation
The fields of chemical synthesis and biological screening are undergoing a revolution driven by automation and miniaturization. Integrating this compound research with these technologies will dramatically accelerate the discovery of new derivatives with desired properties.
Automated Organic Synthesis: Automated synthesis platforms can significantly reduce the time and cost associated with producing libraries of chemical compounds suru-chem.com. By automating the repetitive steps of synthesis, researchers can rapidly generate a diverse range of this compound derivatives with variations at the N-benzyl group and other positions on the pyrrolidine (B122466) ring suru-chem.com. This allows for a more systematic exploration of the chemical space around the core scaffold.
High-Throughput Screening (HTS): HTS involves the rapid testing of thousands to millions of compounds for a specific biological activity using robotics and automated analysis evotec.comchemcopilot.com. Once a library of this compound derivatives is synthesized, HTS can be employed to screen for various activities, such as enzyme inhibition or receptor binding chemcopilot.comjapsonline.com. This approach allows for the rapid identification of "hit" compounds that can then be further optimized evotec.com. The combination of automated synthesis and HTS creates a powerful cycle of design, synthesis, and testing that can dramatically accelerate the drug discovery process chemcopilot.com.
Deeper Mechanistic Probes using Advanced Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Advanced spectroscopic techniques offer powerful tools to probe the intricate details of chemical transformations in real-time.
Identification of Transient Species: Mass Spectrometry (MS) and advanced NMR techniques can help identify and characterize transient intermediates that are crucial to the reaction mechanism but difficult to isolate researchgate.netlongdom.org. Understanding the structure and reactivity of these species can provide key insights for improving reaction efficiency and selectivity.
The application of these advanced spectroscopic methods will allow for a more complete picture of the reaction pathways involved in the synthesis and modification of this compound, leading to more rational and efficient chemical processes researchgate.net.
Computational Design of Novel Derivatives with Predicted Interaction Profiles
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods allow for the rational design of new molecules and the prediction of their properties before they are synthesized in the lab, saving significant time and resources.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein researchgate.net. By docking virtual libraries of this compound derivatives into the active site of a target enzyme or receptor, researchers can identify compounds with the highest predicted binding affinity researchgate.netnih.gov.
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity mdpi.com. These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds mdpi.com.
Molecular Dynamics (MD) Simulations: MD simulations provide a detailed picture of the dynamic behavior of a molecule and its interaction with a target protein over time semanticscholar.org. These simulations can be used to assess the stability of a ligand-protein complex and to identify key interactions that contribute to binding affinity semanticscholar.orgresearchgate.net.
The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold, leading to the discovery of novel derivatives with tailored biological activities ebi.ac.uk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
